{1-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
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Overview
Description
The compound {1-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyridazinone core, a methoxyphenyl group, and a cyclohexylacetic acid moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyridazinone core is reacted with methoxybenzene derivatives in the presence of a suitable catalyst.
Acetylation and Amidation: The acetyl group is introduced via acetylation reactions, followed by amidation to attach the amino group.
Cyclohexylacetic Acid Moiety Addition: The final step involves the coupling of the cyclohexylacetic acid moiety to the amino group through peptide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{1-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{1-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Properties
Molecular Formula |
C22H27N3O5 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[1-[[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H27N3O5/c1-30-17-7-5-16(6-8-17)18-9-10-20(27)25(24-18)14-19(26)23-15-22(13-21(28)29)11-3-2-4-12-22/h5-10H,2-4,11-15H2,1H3,(H,23,26)(H,28,29) |
InChI Key |
YGQKFJZRZVSHIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
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